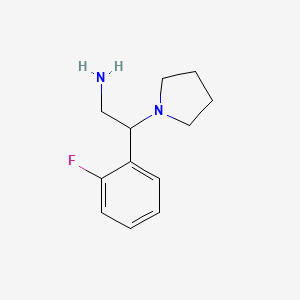

2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-11-6-2-1-5-10(11)12(9-14)15-7-3-4-8-15/h1-2,5-6,12H,3-4,7-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXMLEAKOYMGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390213 | |

| Record name | 2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876716-16-4 | |

| Record name | 2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and pyrrolidine.

Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a reductive amination reaction with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride to form the intermediate 2-(2-fluorophenyl)pyrrolidine.

Final Product Formation: The intermediate is then reacted with ethylamine under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The exact pathways and molecular targets involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Positional Isomers

The table below compares 2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine with structurally related compounds, highlighting key structural and functional differences:

Pharmacological and Chemical Stability Comparisons

- Metabolic Stability: Fluorine at the ortho position improves resistance to oxidative metabolism compared to non-fluorinated analogues (e.g., 2-phenyl-2-pyrrolidinylethanamine) .

- Lipophilicity : The para-fluorophenyl isomer (QZ-3058) has higher lipophilicity (logP ~2.1) than the ortho-substituted compound (logP ~1.8), influencing blood-brain barrier penetration .

- Receptor Affinity: Pyrrolidine-containing compounds show higher affinity for serotonin and dopamine receptors compared to linear amines (e.g., 2-(2-fluorophenyl)ethan-1-amine) due to structural mimicry of endogenous amines .

Biologische Aktivität

2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine, also known by its CAS number 876716-16-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Neuropharmacology

Research indicates that this compound may exhibit significant neuropharmacological effects. It has been studied as a potential inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the brain. Inhibition of AChE is a target in Alzheimer's disease treatment, suggesting that this compound could play a role in cognitive enhancement or neuroprotection .

2. Antidepressant Activity

Preliminary studies have suggested that compounds with similar structures may possess antidepressant properties. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is hypothesized to be involved in the antidepressant effects observed in related compounds .

3. Analgesic Effects

The compound has also been investigated for its analgesic properties. Studies have shown that derivatives of pyrrolidine compounds can interact with opioid receptors, potentially providing pain relief without the side effects associated with traditional opioids.

The biological activity of this compound is thought to involve several mechanisms:

- AChE Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission.

- Opioid Receptor Modulation : Interaction with mu-opioid receptors may contribute to its analgesic effects.

- Serotonergic Activity : Potential modulation of serotonin receptors could explain its antidepressant-like effects.

Study on AChE Inhibition

A study conducted using molecular docking simulations demonstrated that this compound showed promising binding affinity towards the active site of AChE compared to established inhibitors like Donepezil and Rivastigmine. The binding energy was calculated to be lower than -8 kcal/mol, indicating strong interaction .

Antidepressant Activity Assessment

In a behavioral study on mice, administration of the compound led to significant reductions in immobility time in the forced swim test, a standard model for assessing antidepressant activity. This suggests that the compound may exert an antidepressant effect through modulation of neurotransmitter systems .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Activity | Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | 876716-16-4 | AChE Inhibition | -8.0 |

| Donepezil | 120014-06-4 | AChE Inhibition | -7.3 |

| Rivastigmine | 123441-03-2 | AChE Inhibition | -6.4 |

Q & A

Q. What are the key physicochemical properties of 2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine relevant to experimental design?

The compound’s molecular weight is 165.21 g/mol (C₁₀H₁₂FN), with a predicted density of 1.078±0.06 g/cm³ and boiling point of 219.0±33.0 °C . It exhibits slight water solubility, necessitating polar aprotic solvents (e.g., DMSO or acetonitrile) for dissolution in biological assays. These properties inform solvent selection, reaction kinetics, and purification methods (e.g., column chromatography under inert conditions) .

Q. What synthetic routes are reported for this compound?

A common pathway involves nucleophilic substitution between 2-fluorophenyl precursors and pyrrolidine derivatives. For example, intermediates like 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile (CAS 312307-38-3) may undergo reduction or alkylation steps to introduce the pyrrolidine moiety. Catalytic hydrogenation or Grignard reactions are often employed, with yields optimized by controlling temperature (e.g., 0–5°C for sensitive intermediates) and anhydrous conditions .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound, and what analytical challenges are associated with chiral purity assessment?

Chiral resolution can be achieved via HPLC with polysaccharide-based chiral columns (e.g., Chiralpak AD-H) using hexane:isopropanol gradients. Challenges include peak broadening due to the compound’s fluorophenyl group, which may require mobile phase additives (e.g., 0.1% trifluoroacetic acid) to enhance resolution. Mass spectrometry (MS) coupled with circular dichroism (CD) is recommended for validating enantiopurity, as fluorinated compounds often exhibit weak UV absorption .

Q. What computational methods are employed to predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, while molecular docking (AutoDock Vina) predicts binding affinities to targets like serotonin receptors. For fluorinated analogs, electrostatic potential maps highlight fluorine’s electron-withdrawing effects, which modulate ligand-receptor interactions. Comparative studies with non-fluorinated analogs are critical to isolate substituent-specific effects .

Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?

Contradictions may arise from variations in assay conditions (e.g., cell line specificity, incubation time) or compound purity. For instance, impurities like TAK438 Impurity 31 (CAS 312307-38-3) can skew pharmacological results. Recommendations:

- Validate purity via HPLC-MS (≥98% purity threshold).

- Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Cross-reference crystallographic data (e.g., CCDC deposition numbers) to confirm structural integrity .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.